molecular formula C13H12O B1213676 4-Biphenylmethanol CAS No. 3597-91-9

4-Biphenylmethanol

Cat. No.: B1213676
CAS No.: 3597-91-9
M. Wt: 184.23 g/mol
InChI Key: AXCHZLOJGKSWLV-UHFFFAOYSA-N
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Description

4-Biphenylmethanol, also known as [1,1’-Biphenyl]-4-methanol, is an organic compound with the molecular formula C₁₃H₁₂O. It is characterized by a biphenyl structure with a hydroxymethyl group attached to the fourth carbon of one of the phenyl rings. This compound is a white to almost white crystalline solid and is known for its applications in various chemical processes .

Biochemical Analysis

Biochemical Properties

4-Biphenylmethanol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the cytochrome P450 monooxygenase enzyme CYP101B1, which efficiently and selectively oxidizes biphenyl derivatives . This interaction highlights the compound’s potential as a substrate in enzymatic reactions, where it undergoes oxidation to form various products. Additionally, this compound acts as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate, catalyzed by methanesulfonic acid .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is primarily mediated through its interactions with specific enzymes and proteins. For instance, the oxidation of this compound by CYP101B1 can lead to the generation of reactive oxygen species (ROS), which in turn can affect cellular signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with CYP101B1 results in the selective oxidation of its methyl group, leading to the formation of hydroxylated products Furthermore, this compound’s role as an initiator in polymerization reactions involves the activation of the hydroxymethyl group, which facilitates the ring-opening of trimethylene carbonate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, although its effects on cellular function may diminish over time due to gradual degradation and the formation of by-products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in biochemical studies . At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation by cytochrome P450 enzymes The compound’s metabolism involves the hydroxylation of its methyl group, leading to the formation of hydroxylated derivatives

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and enzymes . Additionally, its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Biphenylmethanol can be synthesized through several methods. One common method involves the reaction of biphenyl with paraformaldehyde in the presence of phosphoric acid and concentrated hydrochloric acid. The reaction is carried out at 100-120°C in a closed system for 2-48 hours. The mixture is then cooled, and the organic layer is separated and further processed to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of 4-biphenylcarboxylic acid as a starting material. This compound is first esterified with methanol or ethanol in the presence of sulfuric acid, followed by reduction with sodium borohydride or hydrogenation to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Biphenylmethanol involves its role as an initiator in polymerization reactions. It acts by opening the ring of trimethylene carbonate, catalyzed by methanesulfonic acid, and copolymerizing with ε-caprolactone. This process is crucial in the formation of various polymers used in industrial applications .

Comparison with Similar Compounds

4-Biphenylmethanol can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications and chemical behavior.

Properties

IUPAC Name

(4-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHZLOJGKSWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075234
Record name 4-Biphenylmethanol
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3597-91-9
Record name [1,1′-Biphenyl]-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3597-91-9
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Record name 4-Hydroxymethylbiphenyl
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Record name 4-BIPHENYLMETHANOL
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Record name 4-BIPHENYLMETHANOL
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Record name 4-Biphenylmethanol
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Record name p-phenylbenzyl alcohol
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Record name 4-BIPHENYLMETHANOL
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Synthesis routes and methods I

Procedure details

To a mixture of 4-chlorobiphenyl (23 mg, 0.12 mmol), 1,4-dioxane (2 ml) and water (200 μl) were added potassium acetoxymethyl trifluoroborate (44 mg, 0.24 mmol), palladium (II) acetate (14 mg, 0.061 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (50 mg, 0.12 mmol), and potassium phosphate (170 mg, 0.73 mmol) at room temperature. The reaction mixture was heated to reflux overnight under the nitrogen atmosphere. After the reaction mixture was cooled at room temperature, water and ethyl acetate were added to the mixture. After the organic layer was washed with an aqueous saturated sodium chloride solution, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (18 mg, 0.098 mmol, 80%).
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
[Compound]
Name
potassium acetoxymethyl trifluoroborate
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
catalyst
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
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Yield
80%

Synthesis routes and methods II

Procedure details

2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline was dissolved in ethanol (30 ml). 2N hydrochloric acid (10 ml) was added thereto, followed by heating under reflux for 3 hours. After the reaction liquid was cooled and concentrated, a saturated aqueous solution of sodium hydrogencarbonate (100 ml) was added thereto, followed by the extraction with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. A 20% aqueous solution of sodium hydroxide (20 ml) and ethanol (20 ml) were added to the residue, followed by heating under reflux for 8 hours. After the reaction liquid was cooled to room temperature and adjusted to pH 6 with hydrochloric acid, it was extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.31 g of the title compound (yield 81%).
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
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reactant
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Quantity
1.867 mmol
Type
reactant
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[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

At -60° C., 20 ml. of a 20% solution of diisobutyl-aluminum hydride in hexane was added to a solution of 2 g. of 2-[3α-p-biphenyl-carbonyloxy-5α-hydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetic acid γ-lactone in 60 ml. of toluene. After 20 minutes, 3 ml. of isopropyl alcohol was added dropwise to the reaction mixture, the latter was heated to room temperature, mixed with 10 ml. of water, and agitated for 10 minutes. The mixture was thereafter extracted with ethyl acetate and the ethyl acetate solution was shaken with NaCl solution, dried over magnesium sulfate, and evaporated to dryness under vacuum. The residue was filtered with ether over 45 g. of silica gel, the elution yielding first p-phenylbenzyl alcohol. With ether/dioxane (9 + 1), 1.05 g. of 2-[3α,5α-dihydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetaldehyde γ-hemiacetal was obtained as a colorless oil. The thin-layer chromatogram (ether/dioxane 2 + 1) showed a uniform spot having an Rf value of 0.23.
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[Compound]
Name
2-[3α-p-biphenyl-carbonyloxy-5α-hydroxy-2β-(3,3-ethylenedioxy-octan-1-yl)-cyclopent-1α-yl]-acetic acid γ-lactone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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